molecular formula C12H22N2O B6023862 1-(3-Methylcyclopentyl)piperidine-3-carboxamide

1-(3-Methylcyclopentyl)piperidine-3-carboxamide

Cat. No.: B6023862
M. Wt: 210.32 g/mol
InChI Key: ZZEINKPTFWVMPI-UHFFFAOYSA-N
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Description

1-(3-Methylcyclopentyl)piperidine-3-carboxamide is a compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclopentyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivative.

    Addition of the 3-Methylcyclopentyl Group: The 3-methylcyclopentyl group is introduced through alkylation reactions, where the piperidine derivative is reacted with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclopentyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylcyclopentyl)piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclopentyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cathepsin K, an enzyme involved in bone resorption . The compound forms hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme, leading to its inhibition and subsequent effects on bone metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylcyclopentyl)piperidine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit cathepsin K and its potential therapeutic effects in bone-related diseases set it apart from other piperidine derivatives .

Properties

IUPAC Name

1-(3-methylcyclopentyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9-4-5-11(7-9)14-6-2-3-10(8-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEINKPTFWVMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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